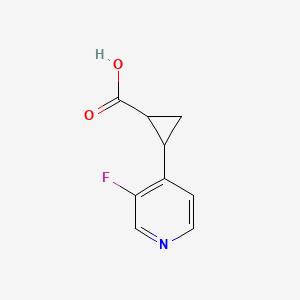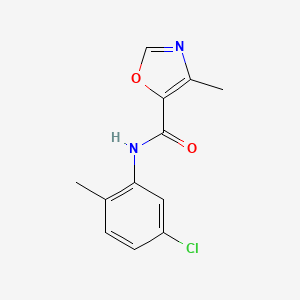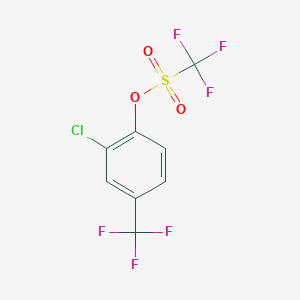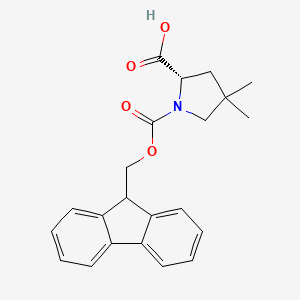
2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is a cyclopropane derivative that contains a pyridine ring and a carboxylic acid functional group. It has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid is not well understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of important cellular components. It may also modulate protein-protein interactions, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid can have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. This compound has also been shown to modulate the activity of certain enzymes involved in neurotransmitter synthesis, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid. One direction is to further investigate its mechanism of action, particularly with respect to its potential as an anticancer agent and treatment for neurological disorders. Another direction is to explore its potential as a scaffold for the design of new drugs, particularly in the area of targeted therapy. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
There are several methods for synthesizing 2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid. One approach involves the reaction of 3-fluoropyridine with cyclopropanecarboxylic acid in the presence of a catalyst. Another method involves the reaction of 3-fluoropyridine with an ethyl diazoacetate derivative followed by cyclization to form the cyclopropane ring. These methods have been optimized to produce high yields of the desired product.
Aplicaciones Científicas De Investigación
2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have potential as a scaffold for the design of new drugs, particularly in the treatment of cancer and neurological disorders. This compound has also been used as a tool for studying enzyme mechanisms and protein-ligand interactions.
Propiedades
IUPAC Name |
2-(3-fluoropyridin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-4-11-2-1-5(8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZQCZIIUJFYNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyridin-4-yl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)
![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-[2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2367660.png)
![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)






![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2367668.png)
![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)